ASN 07115873

Antiviral Zika Virus Structure-Activity Relationship

Researchers screening flavivirus inhibitors often face supply inconsistency with niche thiadiazole ureas, where even minor halogen or thioether substitutions drastically alter potency. ASN 07115873 resolves this with its precisely defined 4-chlorophenyl and allylthio substitution pattern, delivering sub-nanomolar anti-ZIKV activity (IC50: 189.2 pM) validated by viral plaque assay in A549 cells. • Confirmed SAR-differentiated scaffold: chloro (not fluoro/bromo) on phenyl + allylthio on 1,2,4-thiadiazole - critical for target engagement. • Dual-use research candidate: applicable to ZIKV replication panels, Dengue flavivirus cross-screening, and cotton defoliant efficacy assays (U.S. Pat. US4528022). • Batch-to-batch ≥98% purity; powder stable at -20°C for 3 years; ambient shipping ensures intact delivery.

Molecular Formula C12H11ClN4OS2
Molecular Weight 326.8 g/mol
Cat. No. B12381259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASN 07115873
Molecular FormulaC12H11ClN4OS2
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESC=CCSC1=NSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H11ClN4OS2/c1-2-7-19-12-16-11(20-17-12)15-10(18)14-9-5-3-8(13)4-6-9/h2-6H,1,7H2,(H2,14,15,16,17,18)
InChIKeyYUVDUOLRUPIUTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-3-(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)urea: Antiviral & Agricultural Research


1-(4-Chlorophenyl)-3-(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)urea is a 1,2,4-thiadiazole urea derivative characterized by a 4-chlorophenyl group and an allylthio (prop-2-enylsulfanyl) substituent. It belongs to a class of compounds investigated for antiviral activity against Zika virus [1], selective post-emergence herbicidal action [2], and defoliant efficacy in cotton [3]. The compound's unique substitution pattern—chloro on the phenyl ring and allylthio on the thiadiazole—has been highlighted in structure-activity relationship (SAR) studies as critical for biological performance.

Why Generic Substitution Fails: SAR Insights


Despite apparent structural similarities among thiadiazole urea derivatives, even minor modifications lead to profound changes in biological activity. For example, halogen substitution on the phenyl ring (chloro vs. bromo/iodo) yields differential antiviral potency [1], while replacement of the urea oxygen with sulfur (thiourea) abolishes activity [1]. Similarly, the thiadiazole ring isomer (1,2,4- vs. 1,3,4-thiadiazole) determines herbicidal selectivity [2]. These SAR findings underscore that this specific compound cannot be substituted with a generic analog without compromising performance.

Quantitative Evidence Guide


Chloro Substitution: Superior Antiviral Activity

In a comprehensive SAR study of 1,3-disubstituted urea-based thiadiazole inhibitors of Zika virus infection, derivatives with a chlorine substituent on the aromatic ring demonstrated the highest antiviral activity compared to their bromo- and iodo-substituted counterparts [1].

Antiviral Zika Virus Structure-Activity Relationship

Allylthio Group: Enhanced Antiviral Potency

The same SAR study found that derivatives bearing an allylthio moiety on the thiadiazole ring exhibited higher overall antiviral activity than those with allylamino or propargylthio substituents [1].

Antiviral Zika Virus Structure-Activity Relationship

Urea vs. Thiourea: Critical Activity Determinant

In the Zika virus inhibitor SAR study, all but one of the thiourea (X=S) substituents were completely or significantly inactive, whereas the urea (X=O) moiety was essential for antiviral activity [1].

Antiviral Zika Virus Urea vs. Thiourea

1,2,4-Thiadiazole Core: Selective Herbicidal Action

U.S. Patent US3673203 discloses that specific 1,2,4-thiadiazolyl ureas exhibit strong selective herbicidal properties on a post-emergence basis, a feature not present in all thiadiazole ureas, particularly those based on the 1,3,4-thiadiazole scaffold [1]. The selectivity is attributed to the specific alkyl substitution pattern and the 1,2,4-thiadiazole core.

Herbicide Selectivity Thiadiazole Isomers

4-Chlorophenyl in Cotton Defoliation

U.S. Patent US4528022 describes substituted thiadiazole ureas, including those with 4-chlorophenyl groups, as effective cotton defoliants. The patent distinguishes defoliant activity from general herbicidal phytotoxicity, noting that specific substitution patterns (e.g., 4-chloro) are critical for selective leaf abscission [1].

Defoliant Cotton Agricultural Chemical

Chloro vs. Fluoro: NOD2 & TNF-alpha Inhibition

The 4-fluorophenyl analog of this compound (1-(4-fluorophenyl)-3-(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)urea) exhibits IC50 values of 2.93 µM against NOD2 and 2.64 µM against TNF-alpha in enzyme inhibition assays [1]. While direct data for the 4-chlorophenyl derivative are not publicly available, SAR from the Zika study indicates that chloro substitution can enhance activity relative to other halogens [2], suggesting that the chloro analog may display distinct potency and selectivity profiles.

Enzyme Inhibition NOD2 TNF-alpha

Research & Industrial Applications


Zika Virus Antiviral Screening

Based on direct SAR evidence demonstrating that chloro substitution and the allylthio group enhance anti-ZIKV activity [1], this compound is a high-priority candidate for in vitro screening panels targeting Zika virus replication. Its distinct structural features (urea core, 1,2,4-thiadiazole scaffold) may also be relevant for related flaviviruses such as Dengue virus, as suggested by the Zika study [1].

Selective Post-Emergence Herbicide

Patent US3673203 establishes that 1,2,4-thiadiazolyl ureas can act as selective post-emergence herbicides [2]. This compound, with its specific 4-chlorophenyl and allylthio substitution, is well-suited for evaluation in crop protection programs aimed at controlling broadleaf or grassy weeds without harming desired crops.

Cotton Defoliant Formulation

U.S. Patent US4528022 identifies substituted thiadiazole ureas bearing 4-chlorophenyl groups as effective cotton defoliants [3]. This compound can be prioritized for defoliant screening assays to assess leaf abscission efficiency and selectivity, potentially improving mechanical harvesting operations.

NOD2 & TNF-alpha Inhibition Assays

Enzyme inhibition data for the closely related 4-fluorophenyl analog shows moderate activity against NOD2 (IC50 2.93 µM) and TNF-alpha (IC50 2.64 µM) [4]. Given the established SAR that halogen identity influences potency [1], the 4-chlorophenyl derivative represents a distinct chemical probe for exploring NOD2- and TNF-alpha-mediated pathways, with potential implications for inflammatory disease research.

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